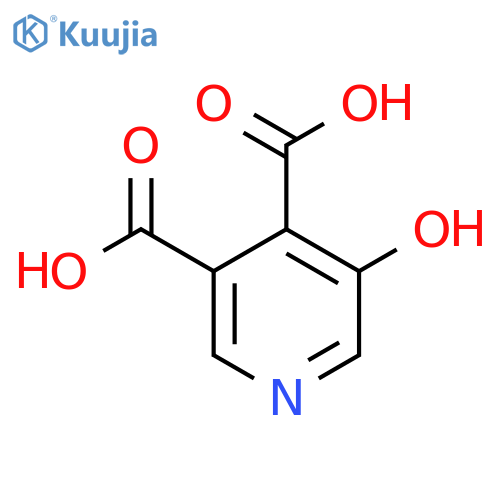Cas no 17285-97-1 (5-hydroxypyridine-3,4-dicarboxylic Acid)

17285-97-1 structure
商品名:5-hydroxypyridine-3,4-dicarboxylic Acid
CAS番号:17285-97-1
MF:C7H5NO5
メガワット:183.1183
CID:884006
5-hydroxypyridine-3,4-dicarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-hydroxypyridine-3,4-dicarboxylic Acid
- 3-Hydroxy-pyridin-4,5-dicarbonsaeure ('Nor-Ichitasaeure')
- 5-Hydroxycinchomeronsaeure
- 5-Hydroxy-pyridin-3,4-dicarbonsaeure
- 5-hydroxy-pyridine-3,4-dicarboxylic acid
- AC1L6QST
- AC1Q5THM
- AG-K-79245
- AR-1G8560
- CTK4D4387
- NSC115695
-
計算された属性
- せいみつぶんしりょう: 183.01675
じっけんとくせい
- PSA: 107.72
5-hydroxypyridine-3,4-dicarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510770-1g |
5-Hydroxypyridine-3,4-dicarboxylicacid |
17285-97-1 | 97% | 1g |
$837 | 2022-06-12 | |
| Alichem | A029198491-1g |
5-Hydroxypyridine-3,4-dicarboxylic acid |
17285-97-1 | 95% | 1g |
$819.65 | 2022-04-02 |
5-hydroxypyridine-3,4-dicarboxylic Acid 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
17285-97-1 (5-hydroxypyridine-3,4-dicarboxylic Acid) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
